二巯基丁二酸

描述

A mercaptodicarboxylic acid used as an antidote to heavy metal poisoning because it forms strong chelates with them.

作用机制

Target of Action

Succimer, also known as meso-2,3-Dimercaptosuccinic acid, primarily targets heavy metals in the body . It has a high specificity for ions of lead, mercury, cadmium, and arsenic .

Mode of Action

Succimer acts as a heavy metal chelator . It binds with high specificity to ions of lead in the blood to form a water-soluble complex . This complex is subsequently excreted by the kidneys . Succimer can also chelate mercury, cadmium, and arsenic in this manner .

Biochemical Pathways

The biochemical pathways affected by Succimer primarily involve the detoxification and excretion of heavy metals. By forming water-soluble complexes with heavy metals, Succimer facilitates their removal from the body, thereby reducing the toxic effects of these metals .

Pharmacokinetics

Succimer is orally active and is rapidly but variably absorbed . It forms water-soluble chelates and, consequently, increases the urinary excretion of lead . Chemical analysis of succimer and its metabolites (primarily mixed disulfides of L-cysteine) in the urine showed that succimer was rapidly and extensively metabolized .

Result of Action

The primary result of Succimer’s action is the reduction of heavy metal toxicity in the body. By binding to heavy metals and facilitating their excretion, Succimer helps to decrease the concentration of these toxic substances in the body . This can help to alleviate the symptoms of heavy metal poisoning and prevent further damage to the body’s tissues and organs .

科学研究应用

重金属螯合

二巯基丁二酸广泛用于从受污染的水溶液中螯合有毒重金属,如锌 (Zn)、镉 (Cd) 和铅 (Pb)。 它在 Mg/Ti/Au 微电机上形成单层,增强螯合过程 .

单层保护簇的合成

它在单层保护金簇的合成中充当还原剂和稳定剂。 这些簇在各种纳米技术应用中具有巨大潜力 .

药物递送系统

二巯基丁二酸已被用于油胺包覆的 Fe3O4 纳米粒子的末端羧化,这些纳米粒子随后用于开发靶向姜黄素药物递送系统 .

磁性氧化铁纳米粒子

该化合物在磁性氧化铁纳米粒子 (IONP) 的功能化中得到应用,利用其磁性和催化活性用于各种创新用途 .

放射性药物学

在放射性药物学中,二巯基丁二酸与多种金属离子形成稳定的络合物,这对制备用于诊断成像和治疗的放射性药物至关重要 .

重金属中毒的治疗

由于其金属螯合特性,二巯基丁二酸也被用于重金属中毒的医学治疗,帮助从体内清除过量或有毒的金属 .

纳米粒子制备

生化分析

Biochemical Properties

Succimer interacts with heavy metals in the body, forming strong chelates with them . This interaction is highly specific, particularly with ions of lead, mercury, cadmium, and arsenic . The nature of these interactions involves the binding of Succimer to these heavy metal ions, forming a water-soluble complex that can be excreted by the kidneys .

Cellular Effects

Succimer has a significant impact on various types of cells and cellular processes. Its primary function is to increase the urinary excretion of heavy metals, thereby reducing their concentration in the body . This can influence cell function by reducing the toxic effects of these heavy metals on cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of Succimer involves its role as a heavy metal chelator. It binds with high specificity to ions of lead in the blood, forming a water-soluble complex that is subsequently excreted by the kidneys . Similarly, Succimer can chelate mercury, cadmium, and arsenic in the same manner .

Temporal Effects in Laboratory Settings

The effects of Succimer can change over time in laboratory settings. For instance, it has been shown that Succimer treatment can produce lasting cognitive benefits if chelation sufficiently reduces brain lead levels .

Dosage Effects in Animal Models

In animal models, the effects of Succimer can vary with different dosages. For instance, studies have shown that doses of 2300 mg/kg in rats and 2400 mg/kg in mice produced ataxia, convulsions, labored respiration, and frequently death . No case of overdosage has been reported in humans .

Metabolic Pathways

Succimer is rapidly and extensively metabolized in the body, primarily to mixed disulfides of L-cysteine . This metabolic process occurs in the urine, where chemical analysis has shown that Succimer and its metabolites are rapidly and extensively metabolized .

Transport and Distribution

Succimer is primarily distributed extracellularly . After oral administration, absorption of Succimer is rapid but variable . It is then distributed throughout the body, where it binds to heavy metal ions and forms water-soluble chelates .

属性

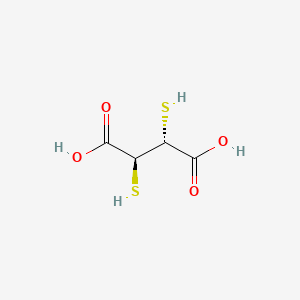

IUPAC Name |

2,3-bis(sulfanyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTRVOBWPAIOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)S)(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

304-55-2 (Parent) | |

| Record name | Dimercaptosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10859324 | |

| Record name | 2,3-Dimercaptobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.43e+00 g/L | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2418-14-6, 304-55-2 | |

| Record name | Dimercaptosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimercaptosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimercaptosuccinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Dimercaptosuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-dimercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dimercaptobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimercaptosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193 °C | |

| Record name | Succimer | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does succimer interact with lead in the body?

A1: Succimer exerts its chelating action by forming stable, water-soluble complexes with lead. [] This interaction occurs primarily via the coordination of one sulfur atom and one oxygen atom of the succimer molecule with a lead ion. []

Q2: How does succimer affect the distribution of lead within the body?

A2: Succimer facilitates the redistribution of lead from various tissues, including the blood, to the kidneys for excretion. [] Research in juvenile monkeys demonstrated that oral succimer significantly increased the urinary excretion of endogenous lead while decreasing fecal excretion. []

Q3: Does succimer effectively reduce lead levels in the brain?

A3: Research findings on the efficacy of succimer in reducing brain lead levels are mixed. While some studies in rodent models suggest that succimer can reduce brain lead levels, albeit to a lesser extent than blood lead levels, [, ] research in primates indicates that succimer may not significantly reduce brain lead beyond the reduction achieved by the cessation of lead exposure alone. []

Q4: What is the molecular formula and weight of succimer?

A4: The molecular formula of succimer is C4H6O4S2, and its molecular weight is 182.22 g/mol.

Q5: Is there spectroscopic data available for succimer?

A5: Several analytical techniques have been employed to characterize and quantify succimer. These include:* High-performance liquid chromatography (HPLC) coupled with fluorescence detection. [, , ]* Gas chromatography. []* Mass spectrometry (usually coupled with inductively coupled plasma for measuring metal concentrations). [, , ]

Q6: Does succimer exhibit any notable material compatibility issues?

A6: One documented concern is the adsorption of technetium-99m (99mTc)-labeled succimer to plastic syringes, potentially leading to inaccurate dosing. [, , ] This adsorption varies significantly depending on the syringe brand and preparation technique. []

Q7: How is succimer absorbed and distributed in the body?

A7: Succimer is administered orally and has relatively good absorption from the gastrointestinal tract. [, , ] It exhibits an extracellular distribution pattern, which contributes to its lower toxicity profile compared to other dithiol chelating agents. []

Q8: What is the primary route of succimer elimination?

A8: Succimer is primarily eliminated through the kidneys, with a significant portion of the administered dose excreted in the urine as unaltered succimer and its metabolites. [, , ] In humans, a significant portion of succimer is biotransformed into a mixed disulfide with cysteine before excretion. []

Q9: Has succimer been tested in clinical trials for lead poisoning?

A9: Yes, several clinical trials have evaluated the safety and efficacy of succimer for treating lead poisoning in children. [, , , , ] Results indicate that succimer effectively lowers blood lead levels but may not translate to significant improvements in cognitive or behavioral outcomes in children with moderate blood lead levels. [, , ]

Q10: Has succimer shown efficacy in treating other metal poisonings?

A10: While primarily studied for lead poisoning, case reports suggest that succimer might be a viable treatment option for other heavy metal poisonings, such as copper sulfate poisoning, especially in settings where other chelating agents are unavailable. [, ]

Q11: What are the common side effects of succimer therapy?

A11: Commonly reported side effects associated with succimer treatment are generally mild and include gastrointestinal symptoms like nausea, vomiting, diarrhea, and appetite loss. [] These effects may be linked to the drug's unpleasant mercaptan odor. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1681090.png)

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3R)-4-(benzylamino)-1-cyclohexyl-3-hydroxybutan-2-yl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681092.png)

![2-[[5-cyclohexyl-3-hydroxy-4-[[3-(1H-imidazol-5-yl)-2-[[3-phenyl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]-N-(1,3-dihydroxy-2-methylpropan-2-yl)-3-methylpentanamide](/img/structure/B1681100.png)

![[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B1681101.png)

![3,4,5-trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1681105.png)

![5-Thiazolecarboxamide, 4-methyl-N-[2-[3-(4-morpholinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-(3-pyridinyl)-](/img/structure/B1681106.png)

![(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B1681107.png)